molecular formula C20H20N4O3 B2624536 (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1797755-93-1

(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

カタログ番号 B2624536
CAS番号: 1797755-93-1
分子量: 364.405
InChIキー: JOZQTCXGJAEQDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound is a small molecule that is capable of modulating various biochemical pathways, making it an attractive target for researchers in various fields.

作用機序

The mechanism of action of (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is not fully understood. However, it has been suggested that the compound may modulate various biochemical pathways by interacting with specific receptors or enzymes. For example, the compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: The compound has been shown to inhibit the growth of cancer cells by inhibiting the activity of certain enzymes involved in cancer cell growth.
2. Modulation of neurotransmitter activity: The compound has been shown to modulate the activity of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
3. Vasodilatory effects: The compound has been shown to have vasodilatory effects, which may make it useful in the treatment of cardiovascular diseases.

実験室実験の利点と制限

The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Small molecule size: The compound is a small molecule, which makes it easy to synthesize and manipulate in the lab.
2. Modulation of various biochemical pathways: The compound has been shown to modulate various biochemical pathways, making it an attractive target for researchers in various fields.
3. In vitro and in vivo studies: The compound has been shown to have activity in both in vitro and in vivo studies, which may make it useful in the development of new therapies.
Limitations:
1. Limited understanding of mechanism of action: The mechanism of action of the compound is not fully understood, which may limit its potential applications.
2. Limited availability: The compound may be difficult to synthesize in large quantities, which may limit its use in certain experiments.
3. Lack of clinical trials: The compound has not yet been tested in clinical trials, which may limit its potential for therapeutic use.

将来の方向性

There are several future directions for research on (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone. Some of these include:
1. Further studies on mechanism of action: More research is needed to fully understand the mechanism of action of the compound.
2. Development of new therapies: The compound may have potential applications in the development of new therapies for cancer, neurological disorders, and cardiovascular diseases.
3. Optimization of synthesis method: The synthesis method of the compound may be optimized to improve yield and scalability.
4. Clinical trials: The compound should be tested in clinical trials to determine its safety and efficacy for therapeutic use.
Conclusion:
In conclusion, (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic molecule that has potential applications in scientific research. The compound has been shown to modulate various biochemical pathways, making it an attractive target for researchers in various fields. Further research is needed to fully understand the mechanism of action of the compound and to develop new therapies based on its activity.

合成法

The synthesis of (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone involves several steps. The first step involves the synthesis of 6-methylpyridazine-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with piperidine to obtain the intermediate compound (4-(6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylic acid chloride. This intermediate is then reacted with 5-phenylisoxazole-3-carboxylic acid to obtain the final product (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone.

科学的研究の応用

The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has been extensively studied for its potential applications in scientific research. This compound has been shown to modulate various biochemical pathways, making it an attractive target for researchers in various fields. Some of the potential applications of this compound in scientific research include:
1. Cancer Research: The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound may be useful in the development of new cancer therapies.
2. Neurological Disorders: The compound has been shown to modulate the activity of neurotransmitters in the brain. It has been suggested that this compound may be useful in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: The compound has been shown to have vasodilatory effects, which may make it useful in the treatment of cardiovascular diseases such as hypertension and heart failure.

特性

IUPAC Name

[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14-7-8-19(22-21-14)26-16-9-11-24(12-10-16)20(25)17-13-18(27-23-17)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZQTCXGJAEQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。